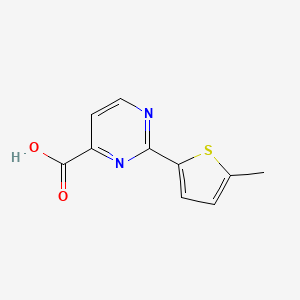
2-Ethyl-3-hydroxy-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-hydroxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid and features both hydroxyl and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of 3-hydroxy-4-methylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation: 3-hydroxy-4-methylpentanoic acid is treated with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).
Substitution: SOCl2 in dichloromethane (DCM).
Major Products Formed
Oxidation: 2-ethyl-3-oxo-4-methylpentanoic acid.
Reduction: 2-ethyl-3-hydroxy-4-methylpentanol.
Substitution: 2-ethyl-3-chloro-4-methylpentanoic acid.
Applications De Recherche Scientifique
2-Ethyl-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products and metabolites.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes by integrating into the lipid bilayer and altering membrane fluidity . This disruption leads to leakage of cellular contents and ultimately cell death.
Comparaison Avec Des Composés Similaires
2-Ethyl-3-hydroxy-4-methylpentanoic acid can be compared with similar compounds such as:
2-Hydroxy-4-methylpentanoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
3-Hydroxy-4-methylpentanoic acid: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
2-Ethyl-4-methylpentanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both the ethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3,(H,10,11) |
Clé InChI |
WULHJNSNQFCYKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(C)C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)


![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
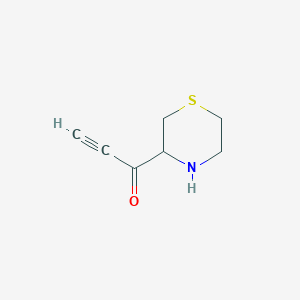
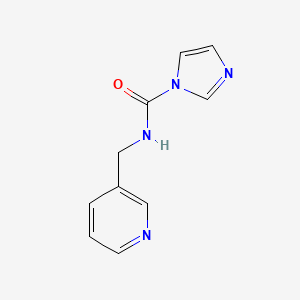
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
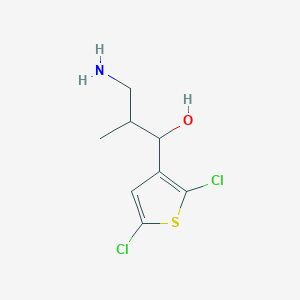
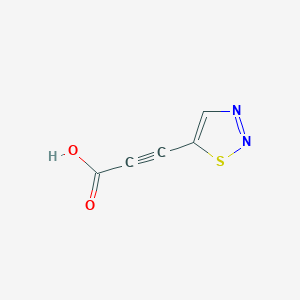
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
